![molecular formula C19H16N2O3 B2829746 2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one CAS No. 314745-55-6](/img/structure/B2829746.png)
2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one
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Overview
Description
“2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” is a compound that belongs to the chromanone family . Chromanones are important heterobicyclic compounds that act as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . They exhibit significant variations in biological activities .
Synthesis Analysis
The synthesis of chromanone derivatives has attracted the attention of many research groups . Based on the Pechmann coumarin synthesis method, an effective method to synthesize 7-hydroxy-4-substituted coumarin derivatives has been developed . The synthesis involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis
The molecular structure of “2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” is characterized by the absence of a double bond between C-2 and C-3, which is a minor difference from chromone but leads to significant variations in biological activities . The 1H-NMR and 13C-NMR spectra of the compound are in total agreement with the suggested structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” include the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .Scientific Research Applications
- EMBC has been studied for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways .
- Investigations have revealed that EMBC exhibits antiviral activity. It has been tested against respiratory syncytial virus (RSV) and other viral pathogens, showing promising results .
- EMBC has demonstrated anti-inflammatory and analgesic properties in preclinical studies. Researchers have explored its potential as a novel therapeutic agent for pain management and inflammation-related conditions .
- EMBC’s antioxidant properties have attracted attention. It scavenges free radicals and protects cells from oxidative damage. This makes it relevant for potential applications in preventing oxidative stress-related diseases .
- Studies have investigated EMBC’s impact on glucose metabolism and insulin sensitivity. It may play a role in managing diabetes by modulating key pathways involved in glucose homeostasis .
- EMBC has been evaluated for its influence on blood coagulation. Researchers have explored its potential as an anticoagulant or procoagulant agent, depending on the context .
Anticancer Activity
Antiviral Properties
Anti-Inflammatory and Analgesic Effects
Antioxidant Activity
Antidiabetic Potential
Coagulation and Anticoagulant Effects
Mechanism of Action
While the specific mechanism of action for “2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” is not explicitly mentioned in the available resources, chromanone derivatives have been tested for various biological properties including anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
properties
IUPAC Name |
2-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-3-15-17(18(23)12-9-8-11(22)10-16(12)24-15)19-20-13-6-4-5-7-14(13)21(19)2/h4-10,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYDMJJKEPQMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one |
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